molecular formula C18H19N3O B7645205 1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea

1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea

Cat. No.: B7645205
M. Wt: 293.4 g/mol
InChI Key: HZAIUTLYGWEUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic urea derivative designed for advanced chemical and pharmacological research. This compound features a molecular architecture that integrates a benzyl group with a 1H-indole ethyl moiety, a structural motif found in bioactive molecules with diverse biological activities. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, such as dihydropyrazino[1,2-a]indol-1(2H)-one derivatives, which have demonstrated significant antimicrobial properties in scientific studies . Its core value lies in its potential to serve as a scaffold in medicinal chemistry, particularly in the development and structure-activity relationship (SAR) studies of new antibacterial and antifungal agents. The mechanism of action for related compounds often involves the disruption of vital cellular processes in microorganisms, making them a subject of interest in combating pathogens like Escherichia coli , Staphylococcus aureus , and Candida albicans . This product is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(21-12-14-6-2-1-3-7-14)19-11-10-15-13-20-17-9-5-4-8-16(15)17/h1-9,13,20H,10-12H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAIUTLYGWEUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Preparation

The indole moiety is typically synthesized via Fischer indole synthesis or palladium-catalyzed cyclization. For this compound, the 1H-indol-3-yl group is introduced early in the synthesis. A common approach involves:

  • Cyclization of phenylhydrazines with ketones under acidic conditions to form the indole ring.

  • Protection of the indole nitrogen using benzyl chloride or other alkylating agents to prevent unwanted side reactions during subsequent steps.

For example, ethyl 1H-indole-3-carboxylate serves as a versatile intermediate, enabling further functionalization at the 3-position.

Urea Bond Formation

Urea bonds are formed through:

  • Reaction of amines with isocyanates : 2-(1H-indol-3-yl)ethylamine reacts with benzyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine is often added to scavenge HCl byproducts.

  • Carbodiimide-mediated coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the amine reacts with benzylcarbamic acid to form the urea.

Mechanistic Insight : The isocyanate route proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to form the urea.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionsYield (%)Purity (%)Source
SolventDCM or THF78–85≥95
Temperature0°C → room temperature8297
CatalystTriethylamine8596
Reaction Time12–24 hours8094

Polar aprotic solvents like DCM minimize side reactions, while THF enhances solubility of intermediates. Lower temperatures (0°C) improve selectivity during isocyanate reactions.

Catalytic Systems

  • EDC/HOBt : Achieves 85% yield in peptide couplings but requires rigorous moisture control.

  • Triethylamine : Simplifies purification but may necessitate stoichiometric amounts.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key considerations include:

  • Automated pH control to stabilize intermediates.

  • In-line analytics (e.g., HPLC) for real-time monitoring.

  • Solvent recycling to reduce costs and environmental impact.

A patented method describes a telescoped process where indole alkylation and urea coupling occur in a single reactor, reducing processing time by 40%.

Analytical Characterization

Critical quality attributes are verified using:

  • HPLC : Purity ≥95% with a C18 column (acetonitrile/water gradient).

  • NMR : Distinct signals for benzyl (δ 4.3 ppm, singlet) and urea NH (δ 6.1 ppm).

  • Mass Spectrometry : [M+H]+ at m/z 324.2 confirms molecular weight.

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess isocyanate leads to bis-urea adducts. Mitigated by slow reagent addition and stoichiometric control.

  • Indole Oxidation : Use of inert atmospheres (N2/Ar) prevents indole ring degradation.

Emerging Methodologies

Recent advances focus on:

  • Enzymatic Urea Synthesis : Lipases catalyze urea bond formation under mild conditions, though yields remain suboptimal (50–60%).

  • Photoredox Catalysis : Enables late-stage functionalization of preassembled intermediates .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active indole derivatives.

    Biological Studies: Used in studies to understand the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways involving indole derivatives.

    Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, modulating their activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound (Target) C₁₈H₁₈N₃O* ~284.36 Benzyl, 2-(indol-3-yl)ethyl Urea linkage, aromatic interactions
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea C₁₈H₁₉N₃O 293.37 2-Methylphenyl Increased steric hindrance
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea C₂₀H₂₃N₃O₂ 337.40 2-Methoxyethyl, 4-methylbenzyl Enhanced solubility (methoxy group)
1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea C₂₅H₂₄FN₃O₃S 465.50 Sulfonyl, 2-fluorophenyl Electron-withdrawing groups
[1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl]urea C₁₆H₂₂N₄O 286.37 Piperidine ring Conformational flexibility

*Note: Exact molecular formula for the target compound inferred from structural analogs in evidence.

Key Findings and Implications

Substituent-Driven Activity : Electron-withdrawing groups (e.g., sulfonyl, fluorine) may enhance target specificity but reduce metabolic stability, whereas alkyl or methoxy groups improve solubility .

Urea vs. Amide Linkages : Amide derivatives (e.g., N-[2-(1H-indol-3-yl)ethyl]benzamide) exhibit distinct biological profiles compared to ureas, underscoring the urea moiety's role in hydrogen-bonding networks .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between indole derivatives and benzyl isocyanate analogs. Key steps include:

  • Indole Core Formation : Fischer indole synthesis using phenylhydrazine and aldehydes/ketones under acidic conditions .
  • Urea Coupling : Reaction of 2-(1H-indol-3-yl)ethylamine with benzyl isocyanate derivatives in solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) .
  • Optimization : Reflux heating (e.g., 80–100°C) improves yields compared to room-temperature reactions, as shown in comparative studies . Purification via column chromatography or recrystallization enhances purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the indole-ethylurea linkage and benzyl substituents .
  • Infrared Spectroscopy (IR) : Validates urea (C=O stretch at ~1650–1700 cm1^{-1}) and indole N-H bonds .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to urea-based kinase inhibitors .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells to assess selectivity .
  • Receptor Binding Studies : Radioligand displacement assays for receptors like formyl peptide receptors (FPRs) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in coupling reactions?

  • Methodological Answer :

  • Catalyst Selection : Use coupling agents like EDCl/HOBt to activate carboxylic acid intermediates .
  • Solvent Effects : DMAc improves solubility of hydrophobic intermediates compared to DMF .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes side reactions .

Q. What strategies are available to resolve contradictions in reported bioactivity data across different cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, kinase expression) to identify mechanistic dependencies .
  • Metabolite Stability : Use LC-MS to verify compound integrity in cell culture media over time .
  • Orthogonal Assays : Combine apoptosis assays (Annexin V) with cell-cycle analysis (PI staining) to confirm mechanisms .

Q. How can computational chemistry be integrated to predict binding modes with biological targets like kinases?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • MD Simulations : GROMACS simulations assess binding stability over 100 ns trajectories .
  • QSAR Modeling : Correlate substituent electronegativity with IC50_{50} values from kinase assays .

Q. What experimental approaches are critical for elucidating the compound's metabolic stability in preclinical models?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Reactive Metabolite Trapping : Glutathione adduct formation assays identify electrophilic intermediates .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics while minimizing animal usage?

  • Methodological Answer :

  • Sparse Sampling : Collect blood/tissue samples at 0.5, 2, 8, and 24 hours post-dose for LC-MS/MS analysis .
  • Cassette Dosing : Administer multiple analogs simultaneously to reduce animal numbers .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict tissue distribution using in vitro ADME data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.